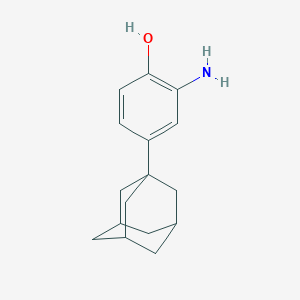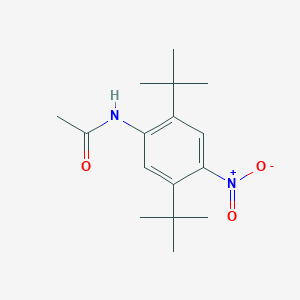
N-{2,5-ditert-butyl-4-nitrophenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2,5-ditert-butyl-4-nitrophenyl}acetamide, also known as DANA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DANA is a yellow crystalline powder that is soluble in organic solvents and is stable under normal conditions. In
Wirkmechanismus
The mechanism of action of N-{2,5-ditert-butyl-4-nitrophenyl}acetamide involves the formation of a yellow-colored product when it reacts with amidases. The reaction between this compound and amidases results in the cleavage of the amide bond, which leads to the release of the nitrophenol moiety. The released nitrophenol moiety is responsible for the yellow color formation, which can be measured using spectrophotometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. It is not toxic to cells and does not interfere with cellular processes. However, it should be noted that this compound is a synthetic compound and should be handled with care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{2,5-ditert-butyl-4-nitrophenyl}acetamide in lab experiments is its sensitivity and specificity for the detection of amidases. It is also a stable compound that can be stored for long periods of time. However, this compound has some limitations, including its inability to detect all types of amidases and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of N-{2,5-ditert-butyl-4-nitrophenyl}acetamide in scientific research. One potential application is the development of this compound-based biosensors for the detection of amidases in biological samples. Another potential direction is the modification of this compound to improve its solubility in water and expand its detection capabilities.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a colorimetric reagent for the detection of amidases. Its unique properties make it a valuable tool for biochemical and physiological studies. While there are some limitations to its use, there are also several potential future directions for its application in scientific research.
Synthesemethoden
The synthesis of N-{2,5-ditert-butyl-4-nitrophenyl}acetamide involves the reaction of 2,5-ditert-butyl-4-nitrophenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity of this compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-{2,5-ditert-butyl-4-nitrophenyl}acetamide has been widely used in scientific research as a colorimetric reagent for the detection of amino acids and peptides. It has also been used as a substrate for the determination of amidases, which are enzymes that catalyze the hydrolysis of amides. This compound has been shown to be a sensitive and specific reagent for the detection of amidases in various biological samples.
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
N-(2,5-ditert-butyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-10(19)17-13-8-12(16(5,6)7)14(18(20)21)9-11(13)15(2,3)4/h8-9H,1-7H3,(H,17,19) |
InChI-Schlüssel |
XZPOTUFYMKQKRG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C(C)(C)C |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)

![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)

![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)
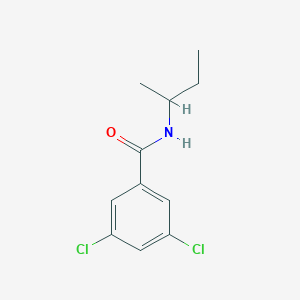

![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)

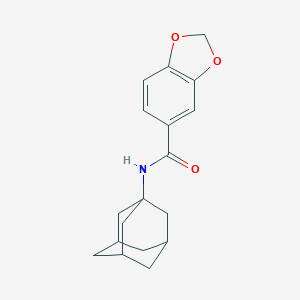
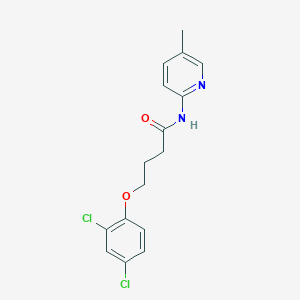

![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
